2-[2-(2-Methoxyphenyl)ethyl]pyridine
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Overview
Description
2-[2-(2-Methoxyphenyl)ethyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 2-(2-methoxyphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenyl)ethyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-bromoethylbenzene with 2-methoxypyridine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product through a cross-coupling mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyphenyl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and phenyl derivatives.
Scientific Research Applications
2-[2-(2-Methoxyphenyl)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenyl)ethyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethylpyridine: Similar structure but lacks the methoxyphenyl group.
2-Methylpyridine: Contains a methyl group instead of the methoxyphenyl group.
2-Phenylethylpyridine: Similar but without the methoxy substitution on the phenyl ring.
Uniqueness
2-[2-(2-Methoxyphenyl)ethyl]pyridine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to its analogs .
Properties
CAS No. |
58246-69-8 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]pyridine |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-3-2-6-12(14)9-10-13-7-4-5-11-15-13/h2-8,11H,9-10H2,1H3 |
InChI Key |
ODNSFNILOFFWLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC=CC=N2 |
Origin of Product |
United States |
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